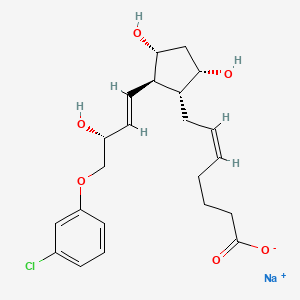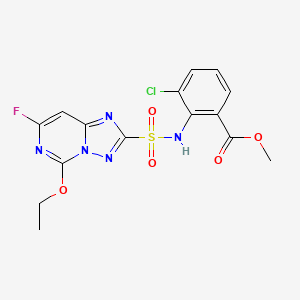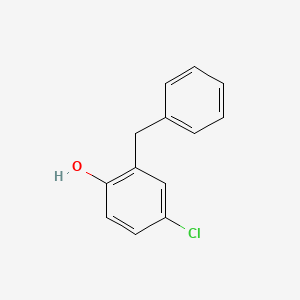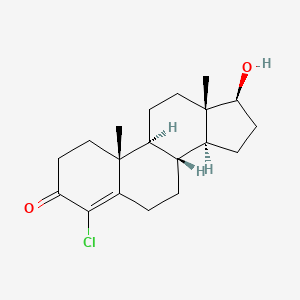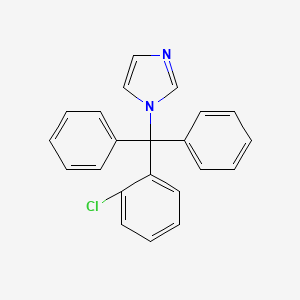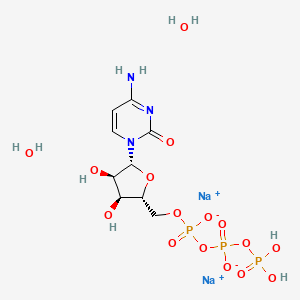
Citidina 5'-trifosfato disódica dihidratada
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CTP Disodium Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of RNA and other nucleotides.
Biology: Essential for studying RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
Target of Action
CTP Disodium Dihydrate, also known as Cytidine-5’-triphosphate disodium salt dihydrate, primarily targets the aspartate carbamoyltransferase enzyme . This enzyme plays a crucial role in pyrimidine biosynthesis . Additionally, CTP Disodium Dihydrate acts as an agonist of the P2X4 purinergic receptor .
Mode of Action
CTP Disodium Dihydrate interacts with its targets by preventing the action of aspartate carbamoyltransferase . This interaction results in changes in the pyrimidine biosynthesis pathway . Like adenosine triphosphate (ATP), CTP Disodium Dihydrate serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Biochemical Pathways
The primary biochemical pathway affected by CTP Disodium Dihydrate is the pyrimidine biosynthesis pathway . By preventing the action of aspartate carbamoyltransferase, CTP Disodium Dihydrate alters the production of pyrimidines . Additionally, it plays a role in the glycerophospholipid biosynthesis and protein glycosylation pathways .
Result of Action
The molecular and cellular effects of CTP Disodium Dihydrate’s action are primarily related to its role in pyrimidine biosynthesis , glycerophospholipid biosynthesis , and protein glycosylation . By acting as a coenzyme in these processes, CTP Disodium Dihydrate influences the production of pyrimidines, glycerophospholipids, and glycosylated proteins .
Action Environment
The action, efficacy, and stability of CTP Disodium Dihydrate can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for stability .
Análisis Bioquímico
Biochemical Properties
Cytidine-5’-triphosphate disodium salt dihydrate is involved in several biochemical reactions. It acts as a substrate for RNA polymerases during the synthesis of RNA, where it is incorporated into the growing RNA chain. Additionally, it serves as a coenzyme in the synthesis of glycerophospholipids, which are vital components of cell membranes . Cytidine-5’-triphosphate disodium salt dihydrate also interacts with enzymes such as CTP synthetase, which catalyzes the conversion of UTP to CTP, and aspartate carbamoyltransferase, which is involved in pyrimidine biosynthesis . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic pathways.
Cellular Effects
Cytidine-5’-triphosphate disodium salt dihydrate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It plays a role in the regulation of cell signaling pathways by acting as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes . This compound also affects gene expression by serving as a substrate for RNA synthesis, thereby influencing the production of proteins and other biomolecules . Additionally, Cytidine-5’-triphosphate disodium salt dihydrate is involved in cellular metabolism by participating in the synthesis of glycerophospholipids and glycosylation of proteins .
Molecular Mechanism
At the molecular level, Cytidine-5’-triphosphate disodium salt dihydrate exerts its effects through various binding interactions and enzymatic activities. It binds to RNA polymerases during RNA synthesis, facilitating the incorporation of cytidine into the RNA chain . It also acts as an allosteric regulator of aspartate carbamoyltransferase, inhibiting its activity and thereby regulating pyrimidine biosynthesis . Furthermore, Cytidine-5’-triphosphate disodium salt dihydrate is involved in the activation of CTP synthetase, which catalyzes the conversion of UTP to CTP, a critical step in nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytidine-5’-triphosphate disodium salt dihydrate can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that Cytidine-5’-triphosphate disodium salt dihydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Cytidine-5’-triphosphate disodium salt dihydrate in animal models are dose-dependent. At lower doses, it has been shown to support normal cellular functions and metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage effects highlight the importance of careful dosing and monitoring in experimental studies involving animal models.
Metabolic Pathways
Cytidine-5’-triphosphate disodium salt dihydrate is involved in several metabolic pathways, including the synthesis of RNA, glycerophospholipids, and glycosylation of proteins . It acts as a substrate for RNA polymerases and CTP synthetase, facilitating the production of RNA and CTP, respectively . Additionally, it plays a role in the regulation of pyrimidine biosynthesis by inhibiting aspartate carbamoyltransferase . These metabolic pathways are essential for maintaining cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, Cytidine-5’-triphosphate disodium salt dihydrate is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different cellular compartments where it exerts its effects . The compound’s localization and accumulation are influenced by factors such as cellular demand and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research and applications.
Subcellular Localization
Cytidine-5’-triphosphate disodium salt dihydrate is localized in various subcellular compartments, including the nucleus and cytoplasm . In the nucleus, it is involved in RNA synthesis, while in the cytoplasm, it participates in metabolic processes such as glycerophospholipid synthesis and protein glycosylation . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for its proper function and activity within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CTP Disodium Dihydrate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of CTP Disodium Dihydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate, which is then extracted and purified through a series of chromatographic techniques to obtain the disodium dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
CTP Disodium Dihydrate undergoes various chemical reactions, including:
Phosphorylation: It acts as a donor of phosphate groups in biochemical reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate (CDP) and inorganic phosphate.
Substitution: It participates in nucleophilic substitution reactions, particularly in the synthesis of RNA.
Common Reagents and Conditions
Phosphorylation: Reagents like POCl3 or DCC in the presence of a base.
Hydrolysis: Aqueous solutions with appropriate pH conditions.
Substitution: Enzymatic conditions using RNA polymerases.
Major Products Formed
Phosphorylation: Formation of RNA.
Hydrolysis: Formation of CDP and inorganic phosphate.
Substitution: Formation of RNA strands.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.
Guanosine Triphosphate (GTP): Contains guanine instead of cytosine.
Uridine Triphosphate (UTP): Contains uracil instead of cytosine.
Uniqueness
CTP Disodium Dihydrate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways that are distinct from those of ATP, GTP, and UTP. Its ability to act as a substrate for specific enzymes and its role in the synthesis of phosphatidylcholine and sialylation reactions highlight its distinct biochemical functions .
Propiedades
Número CAS |
81012-87-5 |
|---|---|
Fórmula molecular |
C9H18N3Na2O16P3 |
Peso molecular |
563.15 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 |
Clave InChI |
KNSYTSUGTLJHPS-ODQFIEKDSA-L |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.O.O.[Na+].[Na+] |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Apariencia |
Solid powder |
melting_point |
215 - 218 °C |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CTP disodium dihydrate; CTP disodium salt dihydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


